molecular formula C17H18F2N2O2 B2478825 1-(2,6-DIFLUOROPHENYL)-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA CAS No. 1448123-64-5

1-(2,6-DIFLUOROPHENYL)-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA

Cat. No.: B2478825
CAS No.: 1448123-64-5
M. Wt: 320.34
InChI Key: ZGMFFEZONIXYIC-UHFFFAOYSA-N
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Description

1-(2,6-DIFLUOROPHENYL)-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA is a synthetic organic compound characterized by the presence of difluorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-DIFLUOROPHENYL)-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA typically involves the reaction of 2,6-difluoroaniline with 2-methoxy-2-(2-methylphenyl)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-DIFLUOROPHENYL)-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

1-(2,6-DIFLUOROPHENYL)-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-DIFLUOROPHENYL)-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Difluorophenyl)ethanol
  • 1-[2-[(2,6-Difluorophenyl)methoxy]phenyl]-1-propanone

Uniqueness

Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial purposes .

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O2/c1-11-6-3-4-7-12(11)15(23-2)10-20-17(22)21-16-13(18)8-5-9-14(16)19/h3-9,15H,10H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMFFEZONIXYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)NC2=C(C=CC=C2F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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